molecular formula C25H23ClFN3O2S B2715447 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215801-20-9

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2715447
CAS No.: 1215801-20-9
M. Wt: 483.99
InChI Key: LJWFAUADYPKHRD-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a 4-fluorobenzo[d]thiazol-2-yl moiety and a dimethylaminoethyl substituent. The 4-fluoro substitution on the benzothiazole ring likely modulates electronic properties and binding interactions, while the dimethylaminoethyl group may improve pharmacokinetic properties, such as membrane permeability .

Properties

IUPAC Name

4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S.ClH/c1-28(2)15-16-29(25-27-22-20(26)9-6-10-21(22)32-25)24(31)19-13-11-18(12-14-19)23(30)17-7-4-3-5-8-17;/h3-14H,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWFAUADYPKHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the formation of the benzoyl intermediate through the reaction of benzoyl chloride with an appropriate amine.

    Introduction of the Dimethylaminoethyl Group:

    Formation of the Fluorobenzo[d]thiazolyl Group: The final step involves the formation of the fluorobenzo[d]thiazolyl group through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Research indicates that 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Case Study Example :
A study involving human colorectal carcinoma cell line (HCT116) showed that the compound had an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating its potential as a more effective treatment option . The mechanism of action is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. Its efficacy was assessed using Minimum Inhibitory Concentration (MIC) assays, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMIC (µM)
Staphylococcus aureus1.27
Escherichia coli1.43
Candida albicans2.60

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may enhance its therapeutic potential in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Compound Core Structure Key Substituents Functional Impact
Target Compound Benzamide 4-Fluorobenzo[d]thiazol-2-yl, dimethylaminoethyl, benzoyl Enhanced solubility (HCl salt), potential CNS activity due to dimethylaminoethyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl Antifungal/antibacterial activity; tautomerism affects reactivity
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazol-2-amine Chlorophenyl, dimethylaminobenzylidene Anticancer potential via thiazole-imine conjugation
N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazol-2-yl benzamide Trifluoromethoxy, cyclopropanecarboxamide Increased lipophilicity and metabolic stability
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Fluorobenzylidene, methoxybenzylidene Insecticidal/fungicidal activity via thiadiazole core

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility relative to free-base analogs (e.g., ).
  • Lipophilicity: The dimethylaminoethyl group balances hydrophilicity, contrasting with highly lipophilic cyclopropanecarboxamide derivatives .

Biological Activity

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1215801-20-9) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H23_{23}ClFN3_3O2_2S, with a molecular weight of approximately 484.0 g/mol. The compound features a benzoyl group, a dimethylaminoethyl group, and a fluorobenzo[d]thiazolyl moiety, which contribute to its unique chemical properties and biological activities.

PropertyValue
CAS Number1215801-20-9
Molecular FormulaC25_{25}H23_{23}ClFN3_3O2_2S
Molecular Weight484.0 g/mol
Structural FeaturesBenzoyl, Dimethylaminoethyl, Fluorobenzo[d]thiazolyl

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds in the benzimidazole class have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through caspase activation pathways.

Case Study : A study evaluated the antiproliferative effects of various benzimidazole derivatives on A549 lung cancer cells. The findings indicated that certain derivatives exhibited IC50_{50} values as low as 30.2 μM, demonstrating significant anticancer activity compared to control treatments .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research into similar benzamide derivatives has shown effectiveness against various pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Research Findings : A related study on thiazole-based compounds indicated effective antimicrobial activity against Staphylococcus aureus and Candida albicans using disk diffusion methods . This suggests that this compound may exhibit similar properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Interaction : It could interact with cellular receptors that modulate cell survival and apoptosis.
  • DNA Damage : Similar compounds have been shown to induce DNA damage in cancer cells, promoting apoptosis .

Q & A

Q. How to design stability studies for long-term storage of the hydrochloride salt?

  • Methodology :
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • HPLC-UV/PDA : Monitor degradation products (e.g., hydrolyzed benzamide) .

Q. What validation criteria ensure reproducibility in scaled-up synthesis?

  • Methodology :
  • Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature, pH, and mixing speed.
  • PAT Tools : Use inline FTIR or Raman spectroscopy for real-time reaction monitoring .

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